Lipophilicity and Polarity Differentiation vs. 2-Amino Analog for Solubility-Driven Workflows
The target compound exhibits significantly higher lipophilicity compared to its 2-amino substituted analog, methyl 2-amino-1,3-thiazole-5-carboxylate. This is quantitatively demonstrated by the computed XLogP3-AA values of 2.4 for the target [1] versus 0.8 for the amino analog [2]. This difference is driven by the azide group's lack of hydrogen bond donor capacity and its larger electron cloud, directly impacting organic solvent solubility and chromatographic behavior.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | Methyl 2-amino-1,3-thiazole-5-carboxylate: 0.8 |
| Quantified Difference | 1.6 log unit increase (approx. 40x greater partition coefficient in octanol/water) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
This 1.6 log unit difference in predicted lipophilicity directly influences extraction efficiency and chromatographic retention, making the target compound more suitable for reactions in organic media and for purification via normal-phase chromatography, which is a key consideration for synthetic route planning and procurement.
- [1] PubChem. (2025). Methyl 2-azido-1,3-thiazole-5-carboxylate. PubChem Compound Summary for CID 139026494. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Methyl 2-aminothiazole-5-carboxylate. PubChem Compound Summary for CID 238005. National Center for Biotechnology Information. View Source
